Montelukast Methyl Ketone is a leukotriene receptor antagonist (LTRA) used for the maintenance treatment of asthma and to relieve symptoms of seasonal allergies . It is also used as an impurity reference material .
While specific chemical reactions involving Montelukast Methyl Ketone are not available, it’s known that Montelukast Sodium-related impurities can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC) method .
Montelukast Methyl Ketone is derived from montelukast, which itself is synthesized from various chemical precursors. The compound can be classified as a ketone due to the presence of a carbonyl group (C=O) within its molecular structure. Its chemical identity is designated by the CAS number 937275-23-5, which aids in its classification and identification in chemical databases.
The synthesis of Montelukast Methyl Ketone involves several steps, typically beginning with the preparation of montelukast acid or its derivatives. Various synthetic routes have been documented, emphasizing efficiency and purity:
Montelukast Methyl Ketone possesses a complex molecular structure characterized by a ketone functional group and multiple aromatic rings. The molecular formula can be represented as CHClNO, indicating the presence of chlorine, nitrogen, and oxygen atoms alongside carbon and hydrogen.
Montelukast Methyl Ketone undergoes various chemical reactions that are crucial for its synthesis and functionalization:
Montelukast Methyl Ketone acts primarily as a leukotriene receptor antagonist by binding to cysteinyl leukotriene receptors (CysLT1). This binding inhibits the action of leukotrienes, which are inflammatory mediators involved in bronchoconstriction:
Montelukast Methyl Ketone exhibits several notable physical and chemical properties:
These properties are critical for its formulation into pharmaceutical preparations.
Montelukast Methyl Ketone has significant applications in both pharmacological research and clinical settings:
MMK is defined by the molecular formula C34H32ClNO3S and a molecular weight of 570.14 g/mol. Its IUPAC name is 2-[1-[[(1R)-3-(2-acetylphenyl)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid, reflecting its complex stereochemistry and functional group arrangement [2] [4]. Key structural features include:
Table 1: Molecular Identity of Montelukast Methyl Ketone
Property | Value |
---|---|
CAS Number | 937275-23-5 |
Molecular Formula | C34H32ClNO3S |
Molecular Weight | 570.14 g/mol |
Exact Mass | 569.1791 Da |
IUPAC Name | 2-[1-[[(1R)-3-(2-Acetylphenyl)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid |
SMILES | CC(=O)c1ccccc1CCC@@Hc3cccc(\C=C\c4ccc5ccc(Cl)cc5n4)c3 |
InChI Key | DYLOVNSFPNMSRY-OTVRWNPNSA-N |
Elemental composition analysis confirms 71.63% carbon, 5.66% hydrogen, 6.22% chlorine, 2.46% nitrogen, 8.42% oxygen, and 5.62% sulfur [4]. The compound typically presents as a solid powder with >95% purity (HPLC) and requires storage at -20°C for long-term stability [5].
MMK is a key intermediate and potential impurity in montelukast sodium synthesis. It forms during the sulfur alkylation step where 2-(1-mercaptomethylcyclopropyl)acetic acid reacts with a halide precursor of MMK under basic conditions. Incomplete reaction or hydrolysis side reactions may propagate MMK into the final API [3] [6].
Table 2: Process-Related Impurities in Montelukast Synthesis
Impurity | Origin | Relative Abundance |
---|---|---|
Montelukast Methyl Ketone | Alkylation intermediate or hydrolysis product | High (0.1–0.5%) |
Montelukast sulfoxide | Oxidation of thioether | Medium (0.05–0.2%) |
Vinyl montelukast | Dehydration of hydroxyphenyl group | Low (<0.1%) |
Process studies reveal that MMK can persist through crystallization and salt formation stages due to its structural resemblance to montelukast. Material balance analyses indicate that 0.3–0.8% of MMK remains unconverted during the final manufacturing steps, necessitating targeted purification [3]. Crucially, MMK serves as a marker impurity reflecting reaction completeness: elevated levels indicate suboptimal alkylation efficiency or precursor hydrolysis [6].
International pharmacopeias classify MMK as a specified impurity requiring strict control limits. It is formally designated as:
Acceptance criteria for MMK in montelukast sodium APIs are typically set at ≤0.3% (w/w) as per ICH Q3A/B guidelines, established through rigorous toxicological qualification studies [6]. Analytical monitoring employs reversed-phase HPLC with specific conditions:
Stability studies indicate MMK levels may increase during API storage under high humidity or heat (40°C/75% RH), emphasizing the need for protective packaging with desiccants [4]. Process optimization strategies to minimize MMK include:
Table 3: Regulatory and Analytical Profile of MMK
Parameter | Specification |
---|---|
Pharmacopeial Designation | EP: Impurity F; USP: Related Compound E |
Reporting Threshold | 0.05% |
Identification Threshold | 0.10% |
Qualification Threshold | 0.15% |
Specification Limit | ≤0.3% (w/w) in montelukast sodium API |
HPLC RT Relative to API | 1.2–1.3 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: